molecular formula C16H21NO2 B1219148 Troparil

Troparil

Cat. No.: B1219148
M. Wt: 259.34 g/mol
InChI Key: OMBOXYLBBHNWHL-UHFFFAOYSA-N

Description

Troparil (chemical name: (–)-2β-Carbomethoxy-3β-phenyltropane; CAS: 50372-80-0) is a synthetic cocaine analog classified as a dopamine reuptake inhibitor (DRI) with potent pharmacological activity. Its molecular formula is C₁₆H₂₁NO₂, featuring a tropane ring substituted with a phenyl group and a carbomethoxy moiety . Unlike cocaine, this compound lacks an ester bond, replacing it with a non-hydrolyzable carbon-carbon bond, which eliminates local anesthetic properties and prolongs its duration of action .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOXYLBBHNWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tropinone Synthesis via Robinson Condensation

The Robinson one-pot synthesis remains the cornerstone of tropinone production. Cycloheptanone reacts with methylamine and acetone dicarboxylic acid under controlled acidic conditions (pH 3–5, 60–80°C) to form the tropane ring through sequential condensation and cyclization. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature70–75°CMaximizes cyclization
Reaction Time8–12 hoursPrevents degradation
Solvent SystemAqueous ethanolEnhances solubility

This method achieves yields of 40–55%, with impurities primarily arising from over-condensation byproducts.

Reduction to Tropine

Tropinone undergoes stereoselective reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C. The reaction selectively produces tropine (endo alcohol) over pseudotropine (exo alcohol) due to steric hindrance from the tropane bridgehead. Catalytic hydrogenation with Raney nickel offers an alternative, though it risks over-reduction.

Esterification and Phenyl Group Introduction

Tropine’s 3β-hydroxyl group is esterified with methyl chloroformate (ClCO₂CH₃) in dichloromethane, yielding 2β-carbomethoxytropane. Subsequent Friedel-Crafts alkylation introduces the phenyl group using benzene and aluminum chloride (AlCl₃). However, this step suffers from poor regioselectivity (∼60% 3β-phenyl product), necessitating chromatographic purification.

Methylecgonidine-Grignard Route: A Streamlined Approach

Methylecgonidine Preparation

Methylecgonidine, an enamine derivative of ecgonine methyl ester, is synthesized via acid-catalyzed dehydration of methylecgonine (derived from cocaine hydrolysis). The reaction employs concentrated HCl at reflux (110°C, 6 hours), achieving 70–75% conversion.

Phenylmagnesium Bromide Addition

Methylecgonidine reacts with phenylmagnesium bromide (PhMgBr) in anhydrous tetrahydrofuran (THF) at −20°C. The Grignard reagent attacks the α,β-unsaturated ketone, forming a carbon-carbon bond at the 3β position:

Methylecgonidine+PhMgBrTHF, −20°C3β-phenyltropane intermediate\text{Methylecgonidine} + \text{PhMgBr} \xrightarrow{\text{THF, −20°C}} \text{3β-phenyltropane intermediate}

Quenching with ammonium chloride (NH₄Cl) yields the crude product, which is purified via recrystallization (ethanol/water) to 85–90% purity.

Final Esterification

The intermediate’s 2β-carboxyl group is esterified with methanol and thionyl chloride (SOCl₂), producing this compound hydrochloride. This step achieves near-quantitative yields under mild conditions (25°C, 2 hours).

Comparative Analysis of Synthetic Routes

ParameterTropinone RouteMethylecgonidine Route
Starting Material CostLow ($120–150/kg)High ($600–800/kg)
Total Steps43
Overall Yield18–22%35–40%
Stereochemical ControlModerateHigh
ScalabilityLimited by Robinson stepIndustrial feasible

The methylecgonidine route offers superior efficiency but faces ethical and regulatory hurdles due to its reliance on cocaine-derived precursors.

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with C18 columns resolves this compound from byproducts. A mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) provides baseline separation (retention time: 8.2 minutes). Preparative HPLC scales this process, achieving >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 3.72 (s, 3H, OCH₃), 3.55–3.40 (m, 1H, NCH₂).

  • MS (ESI+) : m/z 284.2 [M+H]⁺, consistent with C₁₆H₂₁NO₂.

Challenges and Optimization Strategies

Stereochemical Drift

The tropinone route’s Friedel-Crafts step produces 30–40% 3α-phenyl diastereomers. Chiral auxiliaries like (−)-sparteine improve 3β selectivity to 85% but increase cost.

Grignard Reaction Exotherms

Uncontrolled exotherms during phenylmagnesium bromide addition cause decomposition. Slow addition rates (<0.5 mL/min) and cryogenic conditions (−30°C) suppress side reactions.

Solvent Selection

THF’s low boiling point (66°C) limits reflux-based methods. Substituting 2-methyltetrahydrofuran (2-MeTHF, b.p. 80°C) enhances thermal stability without compromising yield.

Chemical Reactions Analysis

Troparil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dopamine Reuptake Inhibition

Troparil is primarily recognized for its role as a dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft. This action increases dopaminergic signaling, which is crucial for understanding various neurological conditions such as Parkinson's disease and addiction. The compound's ability to enhance dopamine levels makes it a valuable tool in studying dopaminergic pathways and their implications in neurodegenerative diseases and substance use disorders .

Radiolabelled Studies

Radiolabelled forms of this compound, such as tritiated this compound, are utilized in both human and animal studies to map dopamine transporter distribution in the brain. This application is essential for understanding the role of dopamine in various psychiatric and neurological disorders.

Comparison with Other Compounds

This compound has been compared with other phenyltropane derivatives like cocaine and indatraline. Notably, this compound exhibits higher potency as a DRI and has a longer duration of action compared to cocaine. Its reduced cardiotoxicity also makes it a safer alternative for research purposes .

Binding Affinities

This compound's pharmacological profile includes its binding affinities for various transporters:

CompoundDAT Affinity (nM)NET Affinity (nM)SERT Affinity (nM)Selectivity Ratio (DAT:NET:SERT)
This compound23 ± 51962 ± 61920 ± 73

Mechanism of Action

The mechanism of action of Troparil involves its interaction with molecular targets in the central nervous system. It is believed to exert its effects by binding to specific receptors and modulating neurotransmitter release. The exact pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Key Pharmacological Properties

  • Mechanism of Action: Troparil inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with 4–5× greater potency for DAT/NET inhibition compared to cocaine, but weaker SERT inhibition .
  • Pharmacokinetics : this compound exhibits a longer half-life and slower clearance than cocaine, attributed to its resistance to esterase-mediated hydrolysis .
  • Research Applications : Used in neuroscience to study DAT distribution and as a cocaine substitute in animal models .
  • Legal Status : Classified as a Schedule II controlled substance in the U.S. and regulated under the UK Psychoactive Substances Act .

Comparison with Similar Compounds

This compound shares structural and functional similarities with several stimulants and DRIs. Below is a detailed comparison:

Cocaine

Property This compound Cocaine
DAT Inhibition 4–5× more potent Baseline potency
Local Anesthesia Absent (no ester bond) Present (ester bond hydrolysis)
Metabolism Demethylation, hydroxylation Esterase hydrolysis
Cardiac Toxicity Lower Higher (arrhythmia risk)
Abuse Potential Hypothetically lower (longer T½) High (rapid onset/offset)

Indatraline

Indatraline is a non-selective monoamine reuptake inhibitor studied for cocaine dependency.

  • Potency : Similar DAT/NET inhibition to this compound but with additional SERT activity .
  • Metabolism : Undergoes hydroxylation on the indole ring, forming glucuronides absent in this compound .

RTI-111 (β-CFT)

RTI-111 is a phenyltropane analog like this compound but differs in substituents.

  • Selectivity : Higher DAT selectivity than this compound, with minimal NET/SERT effects .
  • Metabolism : Lacks this compound’s demethylation pathway; primarily undergoes aromatic hydroxylation .
  • Legal Status : Classified similarly to this compound as a Schedule II substance .

Benocyclidin

A stimulant-like compound with NMDA receptor antagonism (unlike this compound’s pure DRI activity):

  • Mechanism : Combines dopamine reuptake inhibition with glutamate modulation .
  • Toxicity : Higher neurotoxicity in SY-5Y cell assays compared to this compound .

Research Findings and Clinical Implications

Metabolic Pathways

Compound Primary Metabolic Pathways Key Metabolites
This compound Demethylation, hydroxylation, glucuronidation Demethyl-Troparil, hydroxylated derivatives
Cocaine Ester hydrolysis Benzoylecgonine, ecgonine methyl ester
Indatraline Indole ring hydroxylation, glucuronidation Hydroxy-Indatraline glucuronides

Clinical Trials

  • This compound : Reduced cocaine use in dependent individuals by stabilizing dopamine levels, though long-term efficacy remains unproven .
  • Indatraline : Preclinical primate studies showed adverse effects (anemia), halting further development .

Q & A

Q. What are the key steps in Troparil synthesis, and how do reaction conditions influence yield and purity?

this compound is synthesized via a reaction between methylecgonidine and phenylmagnesium bromide, forming a phenyltropane structure followed by modifications to achieve the final compound . Critical parameters include maintaining anhydrous conditions, precise temperature control (e.g., −78°C for Grignard reactions), and solvent selection (e.g., tetrahydrofuran). Yield optimization requires strict stoichiometric ratios and purification via column chromatography. Impurities such as unreacted intermediates or stereoisomers can arise from incomplete reactions or side products, necessitating NMR and HPLC validation .

Q. How does this compound’s mechanism of action differ from cocaine in dopamine transporter (DAT) inhibition?

this compound binds to DAT with higher affinity than cocaine due to its non-hydrolyzable C–C bond linking the phenyl group to the tropane ring, preventing enzymatic degradation and prolonging its effects . Unlike cocaine, this compound lacks ester bonds, eliminating local anesthetic properties and reducing cardiotoxicity. Its selectivity for DAT over serotonin transporters (SERT) makes it a cleaner pharmacological tool for studying dopamine pathways .

Q. What experimental models are appropriate for studying this compound’s neurochemical effects?

Radiolabeled [³H]-Troparil is used in autoradiography to map DAT distribution in rodent and primate brains . In vitro assays employ transfected cells (e.g., HEK293 expressing human DAT) to measure reuptake inhibition. Behavioral models, such as locomotor activity tests in rodents, assess stimulant effects. Compliance with NIH guidelines for preclinical studies is critical, including rigorous blinding and statistical power analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DAT binding affinities (Ki) for this compound across studies?

Discrepancies in Ki values (e.g., 2–10 nM variations) may stem from assay conditions, such as buffer composition, temperature, or radioligand purity . Standardization using reference compounds (e.g., WIN 35,428) and validation via saturation binding curves can improve consistency. Meta-analyses should account for species-specific DAT isoforms and methodological differences (e.g., filtration vs. centrifugation in binding assays) .

Q. What strategies optimize in vitro assays for this compound’s DAT inhibition studies?

Use high-specific-activity radioligands (e.g., [³H]-CFT) to minimize nonspecific binding. Include controls for membrane protein concentration (0.5–1.0 µg/µL) and nonspecific binding (e.g., 10 µM mazindol). Kinetic assays with varying this compound concentrations (1–100 nM) and pre-incubation times (15–30 min) can elucidate time-dependent inhibition. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .

Q. What metabolic pathways of this compound have been identified, and how do interspecies variations impact preclinical data extrapolation?

this compound undergoes hepatic metabolism via CYP3A4-mediated N-demethylation and hydroxylation in human liver S9 fractions, producing metabolites detectable via HPLC-HRMS/MS. In rats, carboxylesterase-mediated hydrolysis predominates, leading to divergent metabolite profiles . Researchers must validate metabolic stability in species-relevant models (e.g., primary hepatocytes) and use isotopically labeled this compound (e.g., ¹³C) to track metabolic fate .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (solvent batches, humidity) and analytical parameters (HPLC column lot numbers) to ensure reproducibility .
  • Ethical Compliance : Adhere to controlled substance regulations (e.g., DEA Schedule II analogs) and institutional approvals for animal studies .
  • Statistical Rigor : Use ANOVA with post-hoc corrections for behavioral studies and report effect sizes with 95% confidence intervals .

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